molecular formula C18H27N3O3 B15315790 1-(1-Acryloylpiperidine-4-carbonyl)-N-cyclopropylpiperidine-4-carboxamide

1-(1-Acryloylpiperidine-4-carbonyl)-N-cyclopropylpiperidine-4-carboxamide

Cat. No.: B15315790
M. Wt: 333.4 g/mol
InChI Key: CUFZWLWDTZMLCP-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide is a complex organic compound featuring a piperidine backbone. Piperidine derivatives are significant in medicinal chemistry due to their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes, optimizing reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

    Industry: It can be utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

N-cyclopropyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H27N3O3/c1-2-16(22)20-9-7-14(8-10-20)18(24)21-11-5-13(6-12-21)17(23)19-15-3-4-15/h2,13-15H,1,3-12H2,(H,19,23)

InChI Key

CUFZWLWDTZMLCP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C(=O)NC3CC3

Origin of Product

United States

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